molecular formula C17H22N4OS B2697047 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198895-98-4

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2697047
CAS No.: 2198895-98-4
M. Wt: 330.45
InChI Key: LWHZSGBCKOPFDW-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical development since the isolation of natural products like morphine and quinine. The 20th-century advent of synthetic methodologies enabled systematic exploration of heterocycles, with penicillin’s 1929 discovery exemplifying their therapeutic potential. Nitrogen-containing heterocycles, particularly five- and six-membered rings, constitute 60% of FDA-approved small-molecule drugs, owing to their ability to mimic endogenous biomolecules and modulate pharmacokinetic properties. The evolution of cross-coupling reactions further expanded accessible chemical space, allowing precise tuning of solubility, lipophilicity, and hydrogen-bonding capacity.

Significance of Thiadiazole-Containing Molecules in Research

1,2,4-Thiadiazoles exhibit unique reactivity due to their N-S bond, enabling covalent interactions with cysteine residues in enzymatic targets. This pharmacophore has been leveraged in inhibitors of H+/K+ ATPase and transglutaminase, while 1,3,4-thiadiazole derivatives demonstrate anticonvulsant activity via GABAergic modulation. The electron-deficient thiadiazole ring enhances metabolic stability and facilitates π-π stacking interactions, making it a privileged scaffold in CNS and antimicrobial agents.

Overview of the Research Landscape for Piperidine-Linked Heterocyclic Systems

Piperidine’s chair conformation enables optimal spatial positioning of substituents for target binding. Its incorporation in drugs like imatinib and risperidone highlights its versatility. When fused with thiadiazoles, piperidine acts as a conformational bridge, balancing rigidity and flexibility. Recent studies emphasize the role of 4-piperidinylmethoxy linkers in enhancing blood-brain barrier penetration, a critical factor for neuroactive compounds.

Research Objectives and Scope

This analysis aims to:

  • Elucidate structure-activity relationships (SAR) of the thiadiazole-piperidine-pyridine triad.
  • Evaluate synthetic strategies for constructing the 3-cyclopropyl-1,2,4-thiadiazole subunit.
  • Assess the compound’s potential as a template for kinase or protease inhibition.

Current Challenges in Thiadiazole-Piperidine Chemistry

Key challenges include:

  • Synthetic Complexity : Cyclopropane introduction on thiadiazole requires high-pressure conditions or transition-metal catalysts.
  • Regioselectivity : Achieving 1,2,4-thiadiazole isomer purity demands careful control of cyclization reagents.
  • Solubility Optimization : The hydrophobic cyclopropyl group may necessitate prodrug strategies or hydrophilic auxiliaries.

Nomenclature and Classification in Academic Literature

The IUPAC name systematically describes the molecule:

  • Parent structure : Pyridine substituted at C2 with a methoxy group bearing a piperidin-4-ylmethyl chain.
  • Piperidine substitution : N1-linked to 3-cyclopropyl-1,2,4-thiadiazol-5-yl.
  • Classification : 1,2,4-Thiadiazole (Hantzsch-Widman system: thiadiazole, 1,2,4-isomer), piperidine (azacyclohexane), pyridine (azabenzene).

Table 1: Key Heterocyclic Motifs in the Compound

Motif Role Example Drugs
1,2,4-Thiadiazole Electrophilic warhead Celecoxib
Piperidine Conformational modulator Risperidone
Pyridine Aromatic stacking Nicotine

Properties

IUPAC Name

3-cyclopropyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-12-3-2-8-18-16(12)22-11-13-6-9-21(10-7-13)17-19-15(20-23-17)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHZSGBCKOPFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19N5O2S
  • Molecular Weight : 381.5 g/mol

Research indicates that compounds containing thiadiazole and piperidine moieties exhibit diverse biological activities. The proposed mechanisms for this compound include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
  • Anticancer Activity : The presence of the thiadiazole ring is associated with anticancer effects in several studies, potentially through apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Biological Activity Data

A summary of biological activities observed in related compounds is presented in the table below:

Activity Type Observed Effect Reference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
NeuropharmacologicalModulation of serotonin and dopamine receptors

Case Studies

  • Anticancer Study : A study evaluated the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis at nanomolar concentrations. The mechanism was attributed to mitochondrial dysfunction and activation of caspases .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of similar thiadiazole compounds against Gram-positive and Gram-negative bacteria. Results showed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of compounds similar to this compound:

  • Synergistic Effects : Combinations of these compounds with conventional chemotherapeutics have demonstrated enhanced efficacy against resistant cancer cell lines .
  • Safety Profile : Preliminary toxicity assessments have shown that these compounds exhibit low cytotoxicity towards normal human cells, indicating a favorable safety profile for therapeutic applications .

Scientific Research Applications

The compound exhibits a variety of biological activities, primarily due to the presence of the thiadiazol and piperidine moieties, which are known for their pharmacological significance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazoles possess significant antimicrobial properties. For instance, compounds with similar structural features have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that heterocyclic compounds like those containing pyridine and thiadiazole rings can inhibit cancer cell proliferation. A study highlighted the anticancer activity of pyrrolo[2,3-b]pyridine derivatives, suggesting that modifications to the structure can lead to enhanced activity against specific cancer types . The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in cancer cells.

Neurological Applications

Compounds with piperidine structures are often explored for their neuropharmacological effects. The presence of the piperidine ring in this compound suggests potential applications in treating neurological disorders such as depression or anxiety. Research into related compounds has shown promise in modulating neurotransmitter systems .

Synthesis and Characterization

The synthesis of 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Screening

In a screening assay for anticancer activity, derivatives similar to this compound were tested against various cancer cell lines. The results showed significant inhibition of cell growth in vitro, particularly in breast and colon cancer models .

Chemical Reactions Analysis

Synthetic Pathways for Structural Components

The synthesis of this compound likely involves multiple steps targeting its three primary components: the piperidine ring , thiadiazole moiety , and methoxy-pyridine linkage .

Thiadiazole Ring Formation

Thiadiazole synthesis typically involves condensation reactions. For example:

  • Thioamide/thiourea condensation : Analogous to methods described in , thiadiazole rings are often formed by reacting thioamides with chlorinated intermediates. A general pathway includes:

    • Step 1 : Deprotonation of a thioamide (e.g., using a base like NaH).

    • Step 2 : Reaction with a chlorinated ketone or amide (e.g., α-chlorinated intermediates).

    • Step 3 : Cyclization to form the thiadiazole ring.

This method may apply to the 1,2,4-thiadiazol-5-yl moiety, though substitution patterns (e.g., cyclopropyl at position 3) could influence regioselectivity.

Piperidine Ring Functionalization

The piperidine ring is likely functionalized via alkylation or nucleophilic substitution to introduce the thiadiazole moiety. For example:

  • Step 1 : Activation of the piperidine nitrogen (e.g., via Boc protection).

  • Step 2 : Alkylation or coupling with a thiadiazole-containing fragment (e.g., using Suzuki or Buchwald-Hartwig coupling, as seen in and ).

  • Step 3 : Deprotection to yield the final piperidine-thiadiazole linkage.

Methoxy-Pyridine Linkage

The methoxy group connecting the piperidine and pyridine rings may form via:

  • Nucleophilic aromatic substitution : Methoxylation of a pyridine derivative (e.g., using a methylating agent like CH₃I).

  • Alkylation : Reaction of a hydroxypyridine with a piperidine-derived alkyl halide.

Key Reactions and Transformations

The compound’s reactivity stems from its heterocyclic components. Potential reactions include:

Thiadiazole Ring Reactivity

  • Electrophilic substitution : The thiadiazole ring may undergo electrophilic aromatic substitution (e.g., halogenation, nitration), depending on substituent positions.

  • Oxidation : Sulfur atoms in thiadiazoles can oxidize to form sulfoxides or sulfones (e.g., as described in for analogous structures).

Piperidine Ring Modifications

  • Alkylation : The piperidine nitrogen can react with alkyl halides to form quaternary salts.

  • Reduction : Partial reduction of piperidine to piperidinone or other intermediates.

Methoxy Group Chemistry

  • Demethylation : Acidic or basic conditions may cleave the methoxy group (e.g., via hydrolysis).

  • Alkylation : The methoxy oxygen could participate in nucleophilic reactions (e.g., with alkyl halides).

Comparison with Structurally Related Compounds

Compound NameStructural FeaturesKey Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide Thiadiazole + piperazineAntimicrobial activity via thiadiazole reactivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

A. Thiadiazole vs. Oxadiazole Derivatives The compound "4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine" (from ) replaces the thiadiazole with an oxadiazole.

B. Piperidine vs. Piperazine Scaffolds
The analog "1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine" () substitutes piperidine with piperazine. Piperazine’s additional nitrogen increases basicity, which may enhance solubility but reduce membrane permeability compared to piperidine .

Aromatic Substituent Variations

A. Methoxy-Pyridine vs. Pyrazolo-Pyrimidine
Compounds in (e.g., "4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide") feature pyrazolo-pyrimidine cores instead of pyridine. Pyrazolo-pyrimidines are often associated with kinase inhibition, whereas methoxy-pyridines may act as hydrogen bond acceptors in receptor interactions .

B. Sulfonamide and Cyano Modifications Several analogs in include sulfonamide or cyano groups (e.g., "3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile"). These polar groups improve water solubility but may reduce blood-brain barrier penetration compared to the methylpyridine group in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Heterocycle Key Substituents Potential Applications*
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine Pyridine 1,2,4-Thiadiazole Cyclopropyl, methoxy-piperidine, methyl Enzyme inhibition, drug lead
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo-pyrimidine 1,2,4-Oxadiazole Isopropyl, piperidinyloxy Kinase inhibition
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine Piperazine 1,2,4-Thiadiazole Cyclopropyl CNS-targeted therapeutics
3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-...-benzonitrile Benzonitrile 1,2,4-Oxadiazole Fluoro, cyano, sulfonamide Solubility-enhanced drug design

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound may confer resistance to oxidative metabolism compared to isopropyl or unsubstituted analogs .
  • Electronic Effects : Thiadiazole’s electron-withdrawing nature could enhance binding to electron-rich enzyme active sites relative to oxadiazole derivatives .
  • Synthetic Accessibility : highlights the use of DMF in synthesizing complex heterocycles, suggesting similar conditions may apply for the target compound’s preparation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution of piperidine derivatives with thiadiazole precursors, followed by methoxy group coupling. For example, describes a similar synthesis using NaOH in dichloromethane for etherification, achieving 99% purity after column chromatography. Oxidative cyclization (e.g., sodium hypochlorite in ethanol, as in ) may be adapted for thiadiazole ring formation. Critical parameters include reaction time (3–12 hours), solvent selection (ethanol for greener approaches), and purification via silica gel chromatography .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm proton environments (e.g., cyclopropyl, piperidinyl, and pyridinyl groups).
  • HPLC : Assess purity (>99% as in ), with C18 columns and UV detection at 254 nm.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane mobile phases .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Adhere to hazard codes H300-H313 (acute toxicity, skin irritation) and P301-P390 (emergency response). Use fume hoods for volatile solvents (e.g., dichloromethane), PPE (gloves, goggles), and inert gas purging for moisture-sensitive steps. Storage should follow P401-P422 guidelines (dry, cool, under nitrogen) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole-piperidine coupling) be analyzed?

  • Methodological Answer : Employ kinetic studies (e.g., hydrolysis rate measurements as in ) and isotopic labeling (e.g., ²H or ¹³C) to track bond formation. Computational methods (DFT) can model transition states, while in situ IR spectroscopy monitors functional group transformations. highlights base-catalyzed elimination mechanisms, which may apply to HCl elimination during cyclization .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, analyze degradation via HPLC.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).
  • Light Sensitivity : Expose to UV-Vis light and quantify photodegradation products. ’s hydrolysis kinetics model (k = 0.012 h⁻¹ at pH 7) provides a framework .

Q. What strategies mitigate byproduct formation during piperidin-4-ylmethoxy coupling?

  • Methodological Answer : Optimize stoichiometry (e.g., 1:1.2 molar ratio of piperidine to pyridine derivative) and reaction time (3–5 hours). Use scavengers (e.g., molecular sieves for water-sensitive steps) or switch to polar aprotic solvents (DMF, acetonitrile). ’s ethanol-based oxidative method reduces side reactions via cleaner oxidants (NaOCl vs. CrO₃) .

Q. What in vitro models are suitable for evaluating biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based assays. For antimicrobial activity, follow ’s microbial screening protocols (MIC values via broth dilution). Structure-activity relationship (SAR) studies can modify the cyclopropyl or thiadiazole groups to enhance potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.